![molecular formula C18H30OS B14312104 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol CAS No. 113966-01-1](/img/structure/B14312104.png)
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various industrial applications to prevent oxidation and degradation of materials. This compound is particularly valued for its stability and effectiveness in protecting against free radical damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, which are often used in further chemical synthesis.
Reduction: Reduction reactions can convert it into different phenolic derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or propylsulfanyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism by which 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells and materials . The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Used in similar applications but with different reactivity and stability.
Uniqueness
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is unique due to its specific structural features that enhance its antioxidant properties. The presence of both tert-butyl and propylsulfanyl groups provides a balance of stability and reactivity, making it particularly effective in various applications .
Properties
CAS No. |
113966-01-1 |
|---|---|
Molecular Formula |
C18H30OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(propylsulfanylmethyl)phenol |
InChI |
InChI=1S/C18H30OS/c1-8-9-20-12-13-10-14(17(2,3)4)16(19)15(11-13)18(5,6)7/h10-11,19H,8-9,12H2,1-7H3 |
InChI Key |
HUMVRMOMWWURIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


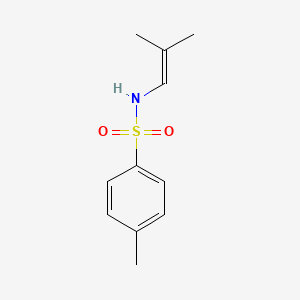
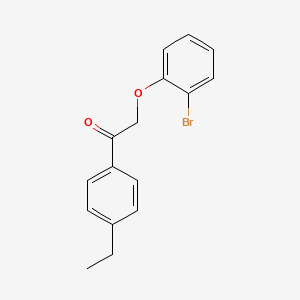


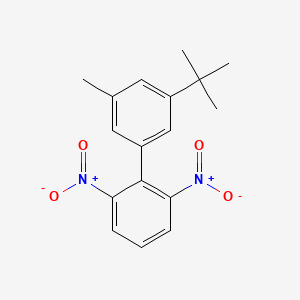

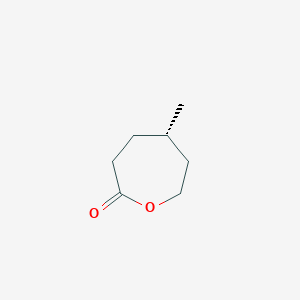
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
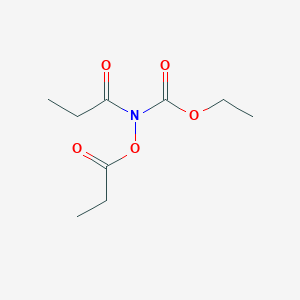
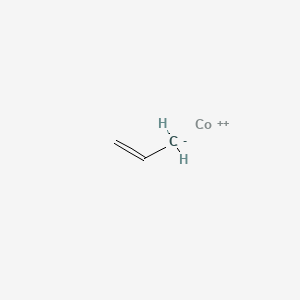
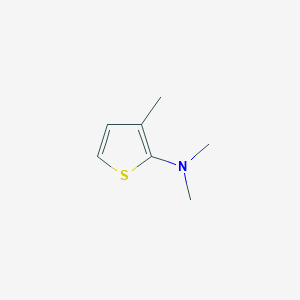
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)

![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
